2-Bromocyclopent-2-enol

Vue d'ensemble

Description

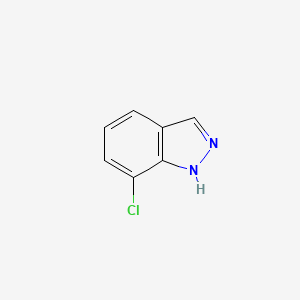

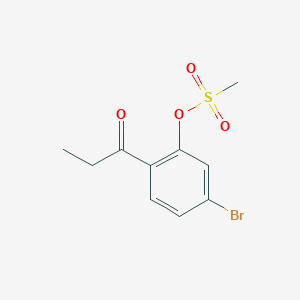

2-Bromocyclopent-2-enol is a compound that is not directly mentioned in the provided papers, but its structural and chemical characteristics can be inferred from related compounds and reactions. The compound likely contains a bromine atom attached to a cyclopentene ring with an enol functional group. This structure suggests that it may be involved in various organic reactions, particularly those involving halogenation, cyclization, and functional group transformations.

Synthesis Analysis

The synthesis of compounds structurally related to 2-bromocyclopent-2-enol involves catalytic enantioselective processes and cyclization reactions. For instance, the enantioselective bromocyclization of olefinic amides has been developed to produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed through silver salt-mediated rearrangement . Additionally, gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes leads to the formation of compounds with a bromocyclopentene structure . These methods highlight the potential pathways that could be adapted for the synthesis of 2-bromocyclopent-2-enol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-bromocyclopent-2-enol is characterized by the presence of a bromine atom on a cyclopentene ring. The position of the bromine atom can significantly influence the reactivity and subsequent transformations of the molecule. For example, the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones demonstrates the importance of the bromine atom's position in determining the outcome of the reaction .

Chemical Reactions Analysis

Compounds with a bromocyclopentene core are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including NHC-catalyzed [4 + 2] cyclization , palladium-catalyzed carbonylative cyclization , and photochemical synthesis followed by rearrangement with amines . These reactions illustrate the reactivity of bromocyclopentene derivatives and provide insight into the types of chemical transformations that 2-bromocyclopent-2-enol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromocyclopent-2-enol can be deduced from related brominated cyclopentene compounds. Bromination typically increases the density and boiling point of the molecule due to the heavy bromine atom. The presence of the enol group suggests that 2-bromocyclopent-2-enol may have acidic properties and could participate in tautomerism. The reactivity of such compounds is also influenced by the presence of the bromine atom, which can be a site for further chemical reactions, such as nucleophilic substitution or elimination .

Applications De Recherche Scientifique

Application 1: Synthesis of Cyclopent-2-enol Derivatives

- Summary of Application : 2-Bromocyclopent-2-enol is used in the synthesis of polysubstituted cyclopent-2-enols . These compounds are constructed by the one-pot reaction of doubly activated cyclopropanes and α-EWG substituted acetonitriles .

- Methods of Application : The reaction occurs under mild basic conditions via a domino-ring-opening-cyclization/deacylation/oxidation sequence .

- Results or Outcomes : The synthetic applications of these cyclopent-2-enols have been demonstrated in the late-stage derivatization into functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones with good yields .

Application 2: Spin-Forbidden Addition of Molecular Oxygen

- Summary of Application : 2-Bromocyclopent-2-enol is involved in the spin-forbidden addition of O2 to uncharged ligands .

- Methods of Application : The deprotonation of an organic substrate is a common preactivation step for the enzymatic cofactorless addition of O2 to this substrate . This process promotes charge-transfer between the two partners, inducing intersystem crossing between the triplet and singlet states involved in the process .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Propriétés

IUPAC Name |

2-bromocyclopent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTLYEBHUKZJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456504 | |

| Record name | 2-bromo-cyclopent-2-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocyclopent-2-enol | |

CAS RN |

86488-28-0 | |

| Record name | 2-bromo-cyclopent-2-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)